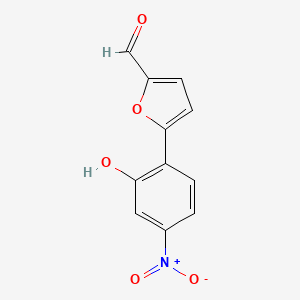
5-(2-Hydroxy-4-nitrophenyl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Hydroxy-4-nitrophenyl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a hydroxy-nitrophenyl group and an aldehyde group
Wirkmechanismus
Target of Action
Furan-containing compounds, including this one, are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
It is known that furan derivatives can interact with various biological targets due to their structural versatility . The presence of nitro and carbonyl groups in the compound may extend possibilities of its practical usage .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biochemical functions .
Pharmacokinetics
The thermodynamic properties of similar furan derivatives have been studied . These properties contain information about the energy of intermolecular interactions in the compounds, which can influence their bioavailability .
Result of Action
Furan derivatives are known to exhibit various therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(2-Hydroxy-4-nitrophenyl)furan-2-carbaldehyde. For instance, the thermodynamic properties of similar furan derivatives, such as their sublimation and evaporation enthalpies, entropy, and Gibbs energy, can be influenced by temperature . These properties contain information about the energy of intermolecular interactions in the compounds, which can influence their stability and reactivity .
Biochemische Analyse
Biochemical Properties
It is known that similar compounds, such as 5-(nitrophenyl)furan-2-carbaldehyde isomers, have been studied for their thermodynamic properties . These properties can provide insights into the potential interactions of 5-(2-Hydroxy-4-nitrophenyl)furan-2-carbaldehyde with enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxy-4-nitrophenyl)furan-2-carbaldehyde typically involves the reaction of 2-hydroxy-4-nitrobenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction between the aldehyde groups of the two reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Hydroxy-4-nitrophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 5-(2-Hydroxy-4-nitrophenyl)furan-2-carboxylic acid.
Reduction: 5-(2-Amino-4-hydroxyphenyl)furan-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(2-Hydroxy-4-nitrophenyl)furan-2-carbaldehyde has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Nitrophenyl)furan-2-carbaldehyde: Similar structure but lacks the hydroxy group.
5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a fluoro group instead of a hydroxy group.
Uniqueness
5-(2-Hydroxy-4-nitrophenyl)furan-2-carbaldehyde is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical reactivity and biological activity. The hydroxy group enhances its solubility and potential for hydrogen bonding, while the nitro group contributes to its electron-withdrawing properties, making it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
5-(2-hydroxy-4-nitrophenyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c13-6-8-2-4-11(17-8)9-3-1-7(12(15)16)5-10(9)14/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPJMCSIMPSNCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)C2=CC=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
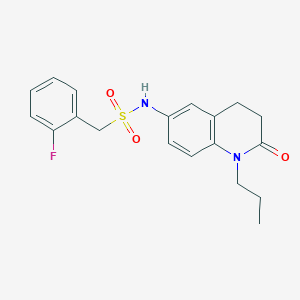
![Methyl 2-[(Dimethylamino)methyl]benzoate](/img/structure/B2846002.png)
![Methyl 3-[(2,6-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2846005.png)
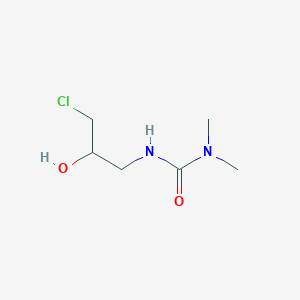
![4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2846007.png)

![5-Fluoro-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B2846012.png)
![(3-Methyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid](/img/structure/B2846017.png)
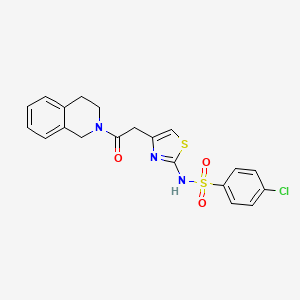
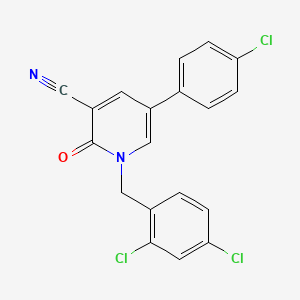

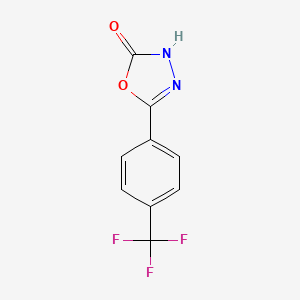

![1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2846024.png)
